4-((3,5-Dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid
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Overview
Description
This usually involves identifying the compound’s chemical formula, molecular weight, and structure. It may also include identifying the functional groups present in the molecule.
Synthesis Analysis
This involves understanding how the compound is synthesized. This can include the starting materials used, the reactions involved, and the conditions under which the synthesis occurs.Molecular Structure Analysis
This involves analyzing the structure of the molecule. This can include looking at the arrangement of atoms, the types of bonds between the atoms, and the molecule’s shape.Chemical Reactions Analysis
This involves understanding the chemical reactions that the compound can undergo. This can include identifying the reagents and conditions needed for these reactions to occur.Physical And Chemical Properties Analysis
This involves analyzing the physical and chemical properties of the compound. This can include properties like melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Formation of Bis(3,5-dichloro-4-hydroxyphenyl)methane : A study by Ritmaleni, Notario, and Yuliatun (2013) focused on the reduction of 3,5-dicholo-4-hydroxybenzoic acid to 3,5-dicholo-4-hydroxybenzyl alcohol using LiAlH4 as a catalyst. This process unexpectedly resulted in the formation of bis(3,5-dichloro-4-hydroxyphenyl)methane from cross-linking of the acid, rather than the anticipated normal reduction product (Ritmaleni, Notario, & Yuliatun, 2013).
Treatment of Cerebral Ischemia : Dongyin Chen et al. (2016) investigated 4-((3,5-Dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid (ZL006) as a small-molecular inhibitor of the nNOS/PSD-95 interaction, under preclinical evaluation for cerebral ischemia. Their study highlighted the challenges of its fast metabolism and low permeability across the blood-brain barrier, leading to the design of analogs for improved permeability and effectiveness as a potent prodrug for cerebral ischemia (Chen et al., 2016).
Natural Product Derivatives : Qing-lan Guo et al. (2015) isolated several 4-hydroxybenzyl-substituted amino acid derivatives, including compounds structurally related to 4-((3,5-Dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid, from the rhizomes of Gastrodia elata. These compounds have potential applications in medicinal chemistry (Guo et al., 2015).
Co-crystal Synthesis : Yu-heng Ma et al. (2015) synthesized novel co-crystals combining active pharmaceutical ingredients with organic acids, including compounds structurally similar to 4-((3,5-Dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid. These co-crystals were characterized by X-ray single-crystal, Fluorescence spectroscopy, and thermal analysis (Ma et al., 2015).
Photodecomposition Study : D. Crosby and E. Leitis (1969) conducted a photodecomposition study on chlorobenzoic acids, including compounds structurally related to 4-((3,5-Dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid. They observed that ultraviolet irradiation led to the replacement of chlorine by hydroxyl and hydrogen, producing corresponding hydroxybenzoic acids and benzoic acid itself (Crosby & Leitis, 1969).
Safety And Hazards
This involves understanding the safety precautions that need to be taken when handling the compound and the potential hazards it poses.
Future Directions
This involves identifying areas of future research. This could include potential applications of the compound, or ways in which its synthesis could be improved.
properties
IUPAC Name |
4-[(3,5-dichloro-2-hydroxyphenyl)methylamino]-2-hydroxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4/c15-8-3-7(13(19)11(16)4-8)6-17-9-1-2-10(14(20)21)12(18)5-9/h1-5,17-19H,6H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEYSQSXRFVKTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCC2=C(C(=CC(=C2)Cl)Cl)O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3,5-Dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid | |
CAS RN |
1181226-02-7 |
Source
|
Record name | 1181226-02-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-[[(3,5-dichloro-2-hydroxyphenyl)methyl]amino]-2-hydroxy-benzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/245DFR6JM5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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